molecular formula C23H22N6O2 B12390555 Momelotinib-2,2,6,6-d6

Momelotinib-2,2,6,6-d6

Cat. No.: B12390555
M. Wt: 420.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-GTAZUTTNSA-N
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Description

Momelotinib-2,2,6,6-d6 is a deuterated form of momelotinib, an oral Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor, type I (ACVR1) inhibitor. It has been developed for the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of momelotinib involves several key steps:

    Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.

    Conversion to Enaminone: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.

    Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.

    Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.

    Amidation Reaction: The final step involves amidation to produce momelotinib.

Industrial Production Methods: The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates like 1-(4-morpholinophenyl)guanidine and methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, leading to the final product, momelotinib .

Scientific Research Applications

Momelotinib-2,2,6,6-d6 is primarily used in scientific research to study the pharmacokinetics and metabolic stability of momelotinib. It is used in:

    Chemistry: To understand the chemical stability and reactivity of momelotinib.

    Biology: To study the biological effects and interactions of momelotinib with cellular targets.

    Medicine: To investigate the therapeutic potential and efficacy of momelotinib in treating myelofibrosis and other related conditions.

    Industry: To develop and optimize production methods for momelotinib

Mechanism of Action

Momelotinib exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of myelofibrosis cells. By inhibiting ACVR1, momelotinib also reduces the production of hepcidin, a regulator of iron metabolism, thereby alleviating anemia associated with myelofibrosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-GTAZUTTNSA-N

Isomeric SMILES

[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)[2H]

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Origin of Product

United States

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